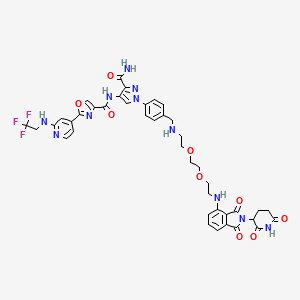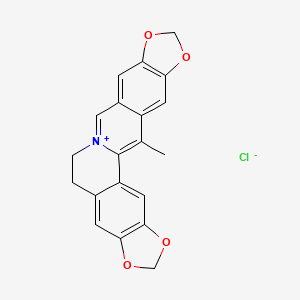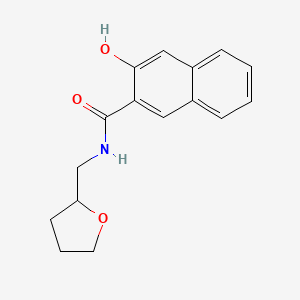![molecular formula C28H32N4O7S B11935649 2-[1-[(2S)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanamide](/img/structure/B11935649.png)
2-[1-[(2S)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ND-646 is an orally bioavailable and allosteric inhibitor of acetyl-coenzyme A carboxylase enzymes, specifically acetyl-coenzyme A carboxylase 1 and acetyl-coenzyme A carboxylase 2. These enzymes play a crucial role in fatty acid synthesis and metabolism. ND-646 has shown significant potential in inhibiting the growth of cancer cells by targeting these enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ND-646 involves a novel synthetic route that includes several steps to achieve the desired compound. The process begins with the preparation of intermediate compounds, followed by their transformation into the final product through a series of chemical reactions. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of ND-646 involves scaling up the laboratory synthesis process to produce larger quantities of the compound. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ND-646 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving ND-646 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired transformations and to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions involving ND-646 depend on the specific reaction conditions and reagents used. These products are typically analyzed using various analytical techniques to confirm their structure and purity .
Scientific Research Applications
ND-646 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of acetyl-coenzyme A carboxylase enzymes and their role in fatty acid synthesis.
Biology: Investigated for its effects on cellular metabolism and its potential as a therapeutic agent for metabolic disorders.
Medicine: Explored for its potential in cancer therapy, particularly in inhibiting the growth of cancer cells by targeting acetyl-coenzyme A carboxylase enzymes.
Industry: Utilized in the development of new therapeutic agents and in the study of metabolic pathways
Mechanism of Action
ND-646 exerts its effects by binding to the acetyl-coenzyme A carboxylase enzymes and preventing their dimerization. This inhibition disrupts the fatty acid synthesis pathway, leading to a reduction in the availability of fatty acids required for cell growth and proliferation. The molecular targets of ND-646 include acetyl-coenzyme A carboxylase 1 and acetyl-coenzyme A carboxylase 2, which are crucial for the regulation of fatty acid metabolism .
Comparison with Similar Compounds
Similar Compounds
CP-640186: An isozyme-nonselective acetyl-coenzyme A carboxylase inhibitor with similar inhibitory activity.
PF-05221304: An orally active, liver-targeted inhibitor of acetyl-coenzyme A carboxylase.
Olumacostat Glasaretil: A small molecule inhibitor of acetyl-coenzyme A carboxylase used in the treatment of acne vulgaris
Uniqueness of ND-646
ND-646 is unique in its potent and selective inhibition of acetyl-coenzyme A carboxylase enzymes, with IC50 values of 3.5 nanomolar and 4.1 nanomolar for acetyl-coenzyme A carboxylase 1 and acetyl-coenzyme A carboxylase 2, respectively. This high level of specificity and potency makes ND-646 a valuable tool in the study of fatty acid metabolism and a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C28H32N4O7S |
|---|---|
Molecular Weight |
568.6 g/mol |
IUPAC Name |
2-[1-[(2S)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanamide |
InChI |
InChI=1S/C28H32N4O7S/c1-16-21-24(33)32(28(2,3)26(29)34)27(35)31(25(21)40-22(16)23-30-11-14-38-23)15-20(39-17-9-12-37-13-10-17)18-7-5-6-8-19(18)36-4/h5-8,11,14,17,20H,9-10,12-13,15H2,1-4H3,(H2,29,34)/t20-/m1/s1 |
InChI Key |
HSRWXLIYNCKHRZ-HXUWFJFHSA-N |
Isomeric SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2C[C@H](C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)N)C5=NC=CO5 |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)N)C5=NC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3,5-dichloro-7-[(1S)-1-[[4-(4-fluorophenyl)-1-methylpiperidin-4-yl]methoxy]ethyl]-2H-indazole](/img/structure/B11935599.png)



![4-amino-N-benzyl-2-[[2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide](/img/structure/B11935628.png)
![4-[(2S,4R)-1-Acetyl-4-[(4-chlorophenyl)amino]-2-methyl-1,2,3,4-tetrahydro-6-quinolinyl]benzoic acid](/img/structure/B11935634.png)

![2-[4-[[2-ethoxy-4-ethyl-5-[[[(2R)-4-methyl-2-sulfanylpentanoyl]amino]methyl]imidazol-1-yl]methyl]-3-fluorophenyl]benzoic acid](/img/structure/B11935646.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B11935671.png)

